Iododexetimide I-123
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Overview
Description
Iododexetimide I-123 is a radiopharmaceutical compound used primarily in single-photon emission computed tomography (SPECT) imaging. It is a derivative of dexetimide, labeled with the radioactive isotope iodine-123. This compound is known for its high affinity for muscarinic acetylcholine receptors, particularly the M1 subtype, making it valuable in neuroimaging studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iododexetimide I-123 typically involves the iodination of dexetimide. One common method includes the use of a precursor linked through a soluble polymer via a silyl linker. The iodination is carried out using iodine-123 in the presence of an oxidizing agent such as chloramine-T . The reaction conditions are carefully controlled to ensure high radiochemical yields and purity.
Industrial Production Methods
Industrial production of this compound involves the irradiation of a xenon-124 gas target with a proton beam to produce iodine-123. The iodine-123 is then chemically processed and incorporated into dexetimide through electrophilic iododesilylation . The final product is purified using a combination of size-exclusive and normal-phase chromatography to ensure high quality .
Chemical Reactions Analysis
Types of Reactions
Iododexetimide I-123 undergoes several types of chemical reactions, including:
Oxidation: The iodination process itself is an oxidation reaction where iodine-123 is introduced to the dexetimide molecule.
Substitution: The iodination involves the substitution of a hydrogen atom in dexetimide with iodine-123.
Common Reagents and Conditions
Oxidizing Agents: Chloramine-T is commonly used as an oxidizing agent in the iodination process.
Solvents: Organic solvents such as acetonitrile are often used to dissolve the reactants and facilitate the reaction.
Major Products
The major product of these reactions is this compound, which is then used for imaging purposes. The purity and specific activity of the final product are critical for its effectiveness in SPECT imaging .
Scientific Research Applications
Iododexetimide I-123 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Neuroimaging: It is used in SPECT imaging to study the distribution and density of muscarinic acetylcholine receptors in the brain. .
Pharmacological Studies: This compound is used to study the binding affinity and selectivity of muscarinic receptor ligands, aiding in the development of new drugs targeting these receptors.
Mechanism of Action
Iododexetimide I-123 exerts its effects by binding to muscarinic acetylcholine receptors, particularly the M1 subtype. The binding of the compound to these receptors allows for the visualization of their distribution and density using SPECT imaging. The high brain uptake and intense binding in M1 receptor-rich areas make it an attractive radiopharmaceutical for imaging purposes .
Comparison with Similar Compounds
Similar Compounds
Iodine-123 labeled ioflupane: Used for imaging dopamine transporters.
Iodine-123 labeled metomidate: Used for imaging adrenal cortical tumors.
Uniqueness
Iododexetimide I-123 is unique in its high affinity and selectivity for muscarinic acetylcholine receptors, particularly the M1 subtype. This makes it particularly valuable for neuroimaging studies focused on cognitive function and neuropsychiatric disorders .
Properties
CAS No. |
119391-70-7 |
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Molecular Formula |
C23H25IN2O2 |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
(3S)-3-[1-[(4-(123I)iodanylphenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C23H25IN2O2/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28/h1-9,19H,10-16H2,(H,25,27,28)/t23-/m1/s1/i24-4 |
InChI Key |
WJLRTFJPHDSXAF-QYMJHDELSA-N |
Isomeric SMILES |
C1CN(CCC1[C@@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)[123I] |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I |
Origin of Product |
United States |
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